molecular formula C12H8Cl2O2S B3052158 3,4'-Dichlorodiphenyl sulfone CAS No. 38980-69-7

3,4'-Dichlorodiphenyl sulfone

Cat. No.: B3052158
CAS No.: 38980-69-7
M. Wt: 287.2 g/mol
InChI Key: HGWMELCMYSUIOM-UHFFFAOYSA-N
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Description

3,4’-Dichlorodiphenyl sulfone is an organic compound classified as a sulfone. It is a white solid with the chemical formula C12H8Cl2O2S. This compound is known for its stability and is commonly used as a precursor in the production of high-performance polymers, such as polysulfones and polyethersulfones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dichlorodiphenyl sulfone can be synthesized through the sulfonation of chlorobenzene with sulfuric acid. The reaction typically involves the use of various additives to optimize the formation of the desired isomer . Another method involves the chlorination of diphenylsulfone .

Industrial Production Methods: In industrial settings, the production of 3,4’-Dichlorodiphenyl sulfone often involves the reaction of dimethyl sulfate with sulfur trioxide, followed by the reaction of the formed dimethyl pyrosulfate with unreacted sulfur trioxide. The mixture is then reacted with monochlorobenzene, and the crude product is isolated using solvent extraction .

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dichlorodiphenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3,4’-Dichlorodiphenyl sulfone exerts its effects is primarily through its role as a precursor in polymerization reactions. The chloride substituents are activated towards nucleophilic substitution, facilitating the formation of polysulfones. These polymers exhibit high thermal stability and mechanical strength due to the electron-accepting properties of the sulfone group .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-3-(4-chlorophenyl)sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWMELCMYSUIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557705
Record name 1-Chloro-3-(4-chlorobenzene-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38980-69-7
Record name 3,4'-Dichlorodiphenyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038980697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-(4-chlorobenzene-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-DICHLORODIPHENYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A02XFV8T8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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